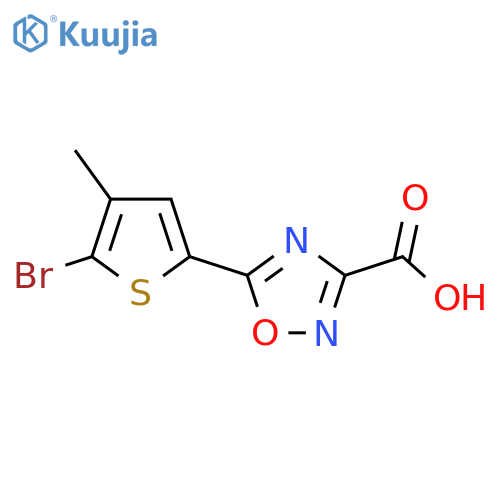Cas no 1500207-04-4 (5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

1500207-04-4 structure
商品名:5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylicacid
- 1500207-04-4
- EN300-1119708
- 5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- AKOS018557269
- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(5-bromo-4-methyl-2-thienyl)-
- 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
-
- インチ: 1S/C8H5BrN2O3S/c1-3-2-4(15-5(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13)
- InChIKey: BLYDAWYQGSNJHP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C2=NC(C(=O)O)=NO2)S1
計算された属性
- せいみつぶんしりょう: 287.92043g/mol
- どういたいしつりょう: 287.92043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.824±0.06 g/cm3(Predicted)
- ふってん: 476.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 2.63±0.10(Predicted)
5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119708-2.5g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1119708-0.25g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1119708-10.0g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 10g |
$5221.0 | 2023-06-09 | ||
| Enamine | EN300-1119708-10g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 95% | 10g |
$3622.0 | 2023-10-27 | |
| Enamine | EN300-1119708-0.5g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1119708-5.0g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 5g |
$3520.0 | 2023-06-09 | ||
| Enamine | EN300-1119708-0.05g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1119708-1g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1119708-0.1g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1119708-1.0g |
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1500207-04-4 | 1g |
$1214.0 | 2023-06-09 |
5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
1500207-04-4 (5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
